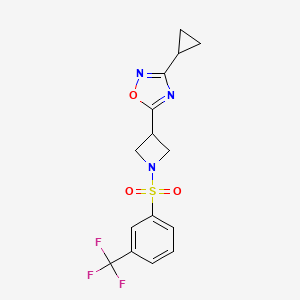
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer, autoimmune disorders, and other diseases.
作用机制
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone exerts its effects by inhibiting the activity of various kinases, including BTK, ITK, and TEC. These kinases are involved in the regulation of immune cell function, including B cell and T cell activation, proliferation, and differentiation. By inhibiting these kinases, this compound can modulate immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and TEC, leading to modulation of immune cell function and reduction of inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death. This compound has also been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
One of the advantages of using (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone in lab experiments is its specificity for BTK, ITK, and TEC kinases. This allows for more precise modulation of immune cell function and reduction of inflammation. However, one limitation of using this compound is its potential toxicity, which may limit its therapeutic applications.
未来方向
There are several future directions for the study of (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone. One potential area of research is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinases. Another area of research is the exploration of this compound's potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various types of cancer and other diseases.
合成方法
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-(2-methoxyethoxy)benzaldehyde with potassium tert-butoxide to form the corresponding benzylate. The benzylate is then reacted with 2-(tert-butylthio)acetaldehyde to form the corresponding thioacetal. The thioacetal is then reacted with piperidine to form the final product, this compound.
科学研究应用
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TEC, which are involved in the regulation of immune cell function. This compound has also been shown to have anti-tumor activity in preclinical models of lymphoma, leukemia, and other types of cancer. In addition, it has been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-20(2,3)25-15-17-7-5-6-12-21(17)19(22)16-8-10-18(11-9-16)24-14-13-23-4/h8-11,17H,5-7,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPHRFDKWEPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=C(C=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


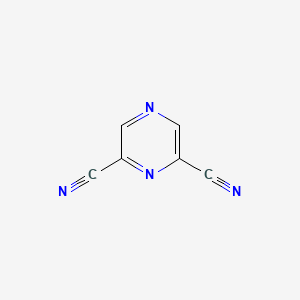
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)


![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)
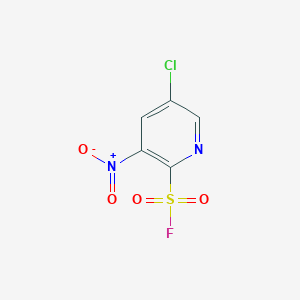

![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)

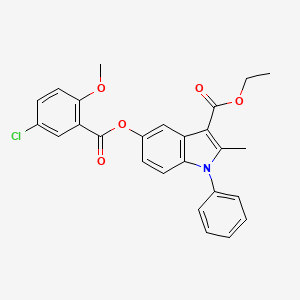
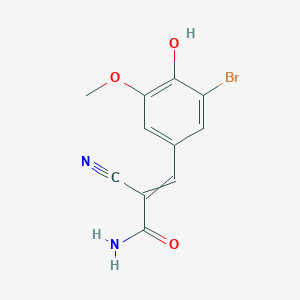
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)
